molecular formula C7H11N3O2 B6612515 2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole CAS No. 33003-18-8

2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole

Cat. No. B6612515
CAS RN: 33003-18-8
M. Wt: 169.18 g/mol
InChI Key: FHZFIUJNLJGRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-nitro-1-(propan-2-yl)-1H-imidazole, also known as MNIP, is an organic compound with a molecular formula of C5H7N3O2. It is a colorless solid with a molar mass of 137.12 g/mol. MNIP has been studied for its potential uses in a variety of scientific research applications, including in biochemical and physiological studies.

Scientific Research Applications

2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole has been studied for its potential uses in a variety of scientific research applications, including in biochemical and physiological studies. It has been used to study the effects of nitroimidazoles on metabolic pathways, as well as to investigate the role of nitroimidazoles in the regulation of gene expression. This compound has also been used in the study of cell signaling pathways and the role of nitroimidazoles in the regulation of cell proliferation.

Mechanism of Action

2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole is believed to act as an inhibitor of enzymes involved in the metabolism of glucose and other sugars. It has been shown to inhibit the activity of several key enzymes involved in the glycolytic pathway, including hexokinase, pyruvate kinase, and lactate dehydrogenase. In addition, this compound has been shown to inhibit the activity of the enzyme phosphofructokinase, which is involved in the regulation of glycolysis.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of several key enzymes involved in the glycolytic pathway, as well as to inhibit the activity of phosphofructokinase. In addition, this compound has been shown to reduce the production of reactive oxygen species and to modulate the activity of several transcription factors, including NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, its biochemical and physiological effects have been well-studied, making it an ideal compound for research purposes. However, this compound is a relatively unstable compound and must be handled carefully in order to avoid degradation.

Future Directions

The potential applications of 2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole in scientific research are vast. Further research is needed to explore the role of this compound in the regulation of gene expression and the effects of nitroimidazoles on metabolic pathways. In addition, further studies are needed to evaluate the potential of this compound as an inhibitor of enzymes involved in the glycolytic pathway. Finally, further research is needed to explore the potential of this compound as an inhibitor of phosphofructokinase and its effects on cell signaling pathways.

Synthesis Methods

2-methyl-5-nitro-1-(propan-2-yl)-1H-imidazole can be synthesized by the reaction of nitroethane with 2-methyl-5-nitroimidazole in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 100°C for 2 hours. The reaction yields a product of 98% purity.

properties

IUPAC Name

2-methyl-5-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-6(3)8-4-7(9)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZFIUJNLJGRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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